ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate
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Overview
Description
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tetracyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate typically involves multi-step organic synthesis. The process may include:
- Formation of the tetracyclic core through cyclization reactions.
- Introduction of the methoxyphenyl group via carbamoylation.
- Esterification to attach the ethyl benzoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Altering cellular signaling pathways: Influencing cell behavior and function.
Comparison with Similar Compounds
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other tetracyclic compounds with carbamoyl and ester functional groups.
Biological Activity
Ethyl 3-{[(4Z)-5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of derivatives characterized by a unique tetracyclic structure combined with a methoxyphenyl carbamoyl group. Its IUPAC name reflects this complexity and indicates potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might interact with various receptors (e.g., estrogen receptors), influencing signaling pathways critical for cell proliferation and differentiation.
- Antioxidant Activity : Potential antioxidant properties could protect cells from oxidative stress.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Anticancer Activity
A study highlighted the compound's efficacy against breast cancer cell lines (e.g., MCF-7). The results showed a significant reduction in cell viability and proliferation rates when treated with varying concentrations of the compound. The proposed mechanism involves the blockade of estrogen receptor signaling pathways, which are crucial in hormone-dependent cancers.
Antimicrobial Effects
Research indicated that this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 3-[[5-[(2-methoxyphenyl)carbamoyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-ylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-39-32(37)21-9-6-11-23(18-21)33-31-25(30(36)34-26-13-4-5-14-27(26)38-2)19-22-17-20-10-7-15-35-16-8-12-24(28(20)35)29(22)40-31/h4-6,9,11,13-14,17-19H,3,7-8,10,12,15-16H2,1-2H3,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLFHTSOLLWMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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